ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a piperidine ring, and a cyclopenta[c]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate typically involves multiple steps:
Formation of the Cyclopenta[c]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the cyclopenta[c]pyridazine intermediate.
Amidation Reaction: The amide bond formation between the piperidine derivative and 4-aminobenzoic acid or its ester is a crucial step, typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to form the ethyl benzoate ester, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate can be compared with other compounds featuring similar structural motifs:
Cyclopenta[c]pyridazine Derivatives: These compounds share the cyclopenta[c]pyridazine core and are studied for their pharmacological properties.
Piperidine Derivatives: Compounds with piperidine rings are common in medicinal chemistry due to their biological activity.
Benzoate Esters: These esters are widely used in pharmaceuticals and agrochemicals for their stability and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-29-22(28)16-6-8-18(9-7-16)23-21(27)15-10-12-26(13-11-15)20-14-17-4-3-5-19(17)24-25-20/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBBQQWCGADAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.